[1,2,4]Triazolo[4,3-a]pyridin-8-amine
CAS No.: 31040-11-6
Cat. No.: VC2322857
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine - 31040-11-6](/images/structure/VC2322857.png)
Specification
CAS No. | 31040-11-6 |
---|---|
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | [1,2,4]triazolo[4,3-a]pyridin-8-amine |
Standard InChI | InChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2 |
Standard InChI Key | VIEMYQNTSLRXDJ-UHFFFAOYSA-N |
SMILES | C1=CN2C=NN=C2C(=C1)N |
Canonical SMILES | C1=CN2C=NN=C2C(=C1)N |
Introduction
# Triazolo[4,3-a]pyridin-8-amine: A Comprehensive Analysis Triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring, with an amine group at the 8-position. This compound has attracted significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and versatility as a building block for more complex molecules. The unique structural arrangement of nitrogen atoms in the fused ring system contributes to its distinctive chemical properties and biological interactions.
Basic Properties
The basic properties of Triazolo[4,3-a]pyridin-8-amine are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₆H₆N₄ |
Molecular Weight | 134.14 g/mol |
Appearance | Crystalline solid |
Solubility | Soluble in polar organic solvents |
Melting Point | Typically above 200°C |
Hydrogen Bond Acceptors | 4 (nitrogen atoms) |
Hydrogen Bond Donors | 1 (primary amine) |
Structural Characteristics
The compound features a planar or near-planar conformation due to the conjugated nature of the fused ring system. The amine group at the 8-position provides a site for hydrogen bonding interactions and nucleophilic reactivity. The nitrogen atoms in the triazole ring contribute to the compound's ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.
Synthesis Methods
Several synthetic routes have been developed for the preparation of Triazolo[4,3-a]pyridin-8-amine and its derivatives. These methods typically involve cyclization reactions of suitable precursors under specific conditions.
Common Synthetic Routes
One approach to synthesizing triazolopyridine derivatives involves the reaction of 2-hydrazinopyridine with appropriate reagents. For Triazolo[4,3-a]pyridin-8-amine, a nitro group is often introduced at the 8-position, which is subsequently reduced to form the amine functionality .
Another synthetic pathway utilizes multi-component reactions involving 3-amino-1,2,4-triazole derivatives, which can be cyclized with appropriate reagents to form the desired triazolopyridine scaffold.
Purification Techniques
Purification of Triazolo[4,3-a]pyridin-8-amine typically involves:
Technique | Application |
---|---|
Recrystallization | Using appropriate solvents like methanol for obtaining high-purity crystals |
Column Chromatography | For separating the target compound from reaction mixtures |
Preparative HPLC | For achieving high purity levels required for biological testing |
Structural Confirmation
Confirmation of the structure of Triazolo[4,3-a]pyridin-8-amine and its derivatives is commonly performed using:
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X-ray crystallography to determine bond angles and confirm the regiochemistry of cyclization
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High-resolution mass spectrometry (HRMS) to validate the molecular formula
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NMR spectroscopy (¹H and ¹³C) to confirm the structural arrangement
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IR spectroscopy to identify characteristic functional groups
Chemical Reactivity
The chemical reactivity of Triazolo[4,3-a]pyridin-8-amine is largely determined by the presence of the amine group and the nitrogen-rich heterocyclic system.
Reactions of the Amine Group
The primary amine at the 8-position can undergo various transformations:
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Acylation reactions with acid chlorides or anhydrides to form amides
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Alkylation reactions with alkyl halides to form secondary and tertiary amines
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Reductive amination with aldehydes or ketones
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Diazonium formation followed by various transformations (Sandmeyer reactions)
Reactions of the Heterocyclic System
The triazolopyridine scaffold can participate in several reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Electrophilic Substitution | Typically occurs at carbon atoms of the pyridine ring | Various electrophiles |
Nucleophilic Substitution | May occur at electron-deficient positions | Nucleophiles under basic conditions |
Coordination Chemistry | Interaction with metal ions through nitrogen atoms | Various metal salts |
Oxidation | Formation of N-oxides | Hydrogen peroxide, mCPBA |
Biological Activities Triazolo[4,3-a]pyridin-8-amine and related derivatives have demonstrated various biological activities that make them interesting candidates for pharmaceutical development.
Structure-Activity Relationships
Studies on triazolopyridine derivatives have revealed several structure-activity relationships:
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The presence and position of the amine group significantly influence binding to biological targets
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Substitution patterns on the pyridine ring affect pharmacokinetic properties and target selectivity
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The nitrogen atoms in the triazole ring are crucial for hydrogen bonding interactions with biological receptors
Research Applications Triazolo[4,3-a]pyridin-8-amine has found applications in various fields of research due to its unique properties and reactivity.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable scaffold for the development of bioactive molecules. The nitrogen-rich system provides multiple points for molecular recognition, while the amine group offers a site for further derivatization to optimize pharmacological properties.
Building Block in Organic Synthesis
As a building block in organic synthesis, Triazolo[4,3-a]pyridin-8-amine enables the construction of more complex molecules with specific functional characteristics. The amino group serves as a versatile handle for introducing additional structural elements.
Coordination Chemistry
The nitrogen atoms in the triazole and pyridine rings, along with the amine group, make this compound interesting for coordination chemistry studies. It can form complexes with various metal ions, potentially leading to applications in catalysis and materials science.
Comparison with Related Compounds
To better understand the unique properties of Triazolo[4,3-a]pyridin-8-amine, it is valuable to compare it with structurally related heterocyclic compounds.
Structural Comparison
Functional Comparison
The specific arrangement of nitrogen atoms in Triazolo[4,3-a]pyridin-8-amine influences its:
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Acid-base properties compared to related heterocycles
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Hydrogen bonding capabilities, affecting interactions with biological targets
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Coordination behavior with metal ions
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Metabolic stability and pharmacokinetic profile
Current Research Trends
Research involving Triazolo[4,3-a]pyridin-8-amine and related triazolopyridines continues to evolve, with several emerging areas of interest.
Drug Development Studies
Recent research has focused on exploring derivatives of triazolopyridines, including those with an amine at the 8-position, for their potential as:
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Kinase inhibitors in cancer therapy
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Phosphodiesterase inhibitors for various conditions
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Modulators of neurotransmitter systems
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Antiviral agents targeting specific viral replication mechanisms
Synthetic Methodology Advancements
Ongoing research aims to develop more efficient and selective methods for synthesizing Triazolo[4,3-a]pyridin-8-amine and its derivatives. These include:
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One-pot synthetic approaches to streamline production
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Regioselective functionalization methods
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Environmentally friendly synthetic procedures
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Scale-up techniques for industrial production
Emerging Applications
New applications for Triazolo[4,3-a]pyridin-8-amine continue to emerge in:
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Fluorescent probes for biological imaging
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Materials science, particularly in the development of organic electronics
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Ligands for transition metal catalysis
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Chemical biology tools for studying protein function
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